molecular formula C11H10O4 B2886239 7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 946614-58-0

7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B2886239
CAS No.: 946614-58-0
M. Wt: 206.197
InChI Key: WOBDKXYPNQHXPL-UHFFFAOYSA-N
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Description

7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the molecular formula C11H10O4 It is a derivative of indene, a bicyclic hydrocarbon, and features a methoxy group, a ketone, and a carboxylic acid functional group

Scientific Research Applications

7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with indanone, a common precursor in organic synthesis.

    Oxidation: The ketone group at the 3-position is introduced via oxidation of the corresponding alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.

    Carboxylation: The carboxylic acid group at the 1-position is introduced through carboxylation reactions, often involving carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy group or other positions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated compounds, amines, thiols.

Mechanism of Action

The mechanism of action of 7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indene: The parent hydrocarbon of 7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.

    Indanone: A precursor in the synthesis of the compound.

    Methoxyindene: A related compound with a methoxy group on the indene ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy, ketone, and carboxylic acid groups allow for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

7-methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-15-9-4-2-3-6-8(12)5-7(10(6)9)11(13)14/h2-4,7H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBDKXYPNQHXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946614-58-0
Record name 7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
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